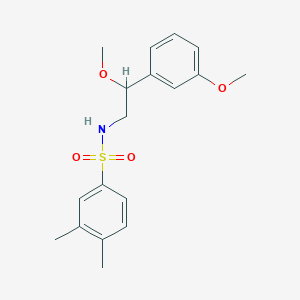

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-13-8-9-17(10-14(13)2)24(20,21)19-12-18(23-4)15-6-5-7-16(11-15)22-3/h5-11,18-19H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQFJYQNQWJINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to primary or secondary amines.

Substitution: Methoxy groups can be replaced with other functional groups such as hydroxyl or halogen groups.

Scientific Research Applications

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt the production of folic acid, leading to the inhibition of bacterial growth. Additionally, the methoxy and dimethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide, a comparative analysis with structurally related sulfonamides and acetamides is provided below. Key differences in substitution patterns, biological activities, and physicochemical properties are highlighted.

Structural Analogues and Substituent Effects

Key Findings and Trends

Substituent Position and Bioactivity: The 3-methoxyphenyl group in compound 6i (triazolothiadiazine) demonstrated nanomolar antiproliferative activity, comparable to combretastatin A-4 (CA-4), highlighting the critical role of methoxy placement . The target compound’s 3-methoxyphenyl side chain may confer similar potency if tested against cancer cell lines. Ortho vs.

Aromatic Ring Modifications: The 3,4-dimethyl substitution on the benzenesulfonamide core distinguishes the target compound from analogues with 3,4-dimethoxy (e.g., ) or 2-methyl (e.g., ) groups.

Side Chain Diversity :

- Chromenylmethyl () and trifluoromethylbenzothiazole () side chains in analogues suggest that bulkier substituents may enhance target specificity but complicate synthesis. The target compound’s 2-methoxyethyl side chain balances flexibility and steric demand.

Biological Activity Gaps :

- While the target compound’s activity remains unreported, structurally similar sulfonamides (e.g., ) and triazolothiadiazines () show promising bioactivity, warranting further pharmacological evaluation.

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound with potential biological activities. Sulfonamides are known for their antibacterial properties, but this specific compound has garnered interest for its broader pharmacological implications, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, which is pivotal in its biological activity.

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Studies indicate that compounds similar to this compound exhibit significant inhibition against various bacterial strains. For instance, the structure-activity relationship (SAR) analysis suggests that modifications in the aromatic rings enhance antibacterial potency, likely through inhibition of folic acid synthesis in bacteria.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound may modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis or inflammatory bowel disease.

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. In cellular models, the compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting cell cycle progression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antibacterial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 15 to 30 µg/mL. |

| Study 2 : Anti-inflammatory Effects | Reduced TNF-α levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |

| Study 3 : Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM after 48 hours of treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.